1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide typically involves multistep reactions. The key steps include the formation of the pyrano[4,3-d]thiazole ring and the subsequent attachment of the piperidine and methylsulfonyl groups. Common synthetic routes may involve:
Formation of the Pyrano[4,3-d]thiazole Ring: This can be achieved through a cyclization reaction involving a thiazole derivative and a suitable aldehyde or ketone.
Attachment of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Introduction of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine: Shares the pyrano[4,3-d]thiazole core but lacks the piperidine and methylsulfonyl groups.
3,4-Dihydro-2H-pyrane: A simpler heterocyclic compound with a pyran ring, used in various chemical applications.
Uniqueness
1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide is unique due to its combination of multiple heterocyclic structures and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-22(18,19)16-5-2-9(3-6-16)12(17)15-13-14-10-4-7-20-8-11(10)21-13/h9H,2-8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGZXHBQSNEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)COCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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